N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide

Benzodiazepine receptor GABAA Structure-activity relationship

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4, C20H16N4O2S, MW 376.43) is a heterocyclic sulfonamide comprising a 1,2,4-triazole core substituted with phenyl groups at positions 3 and 5, and a benzenesulfonamide moiety at the N4 position. The compound belongs to the class of N-sulfonyl-1,2,4-triazoles and presents a dual pharmacophoric architecture: the 3,5-diphenyl-1,2,4-triazole scaffold, which has established precedent as a pharmaceutical metal-chelating core , and the benzenesulfonamide group (-SO2NH-), a classical zinc-binding motif validated across carbonic anhydrase inhibitor programs.

Molecular Formula C20H16N4O2S
Molecular Weight 376.4 g/mol
CAS No. 65183-14-4
Cat. No. B12902604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide
CAS65183-14-4
Molecular FormulaC20H16N4O2S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S/c25-27(26,18-14-8-3-9-15-18)23-24-19(16-10-4-1-5-11-16)21-22-20(24)17-12-6-2-7-13-17/h1-15,23H
InChIKeyLBWWYBQHVPIBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4): Structural and Pharmacophoric Baseline for Procurement Decisions


N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4, C20H16N4O2S, MW 376.43) is a heterocyclic sulfonamide comprising a 1,2,4-triazole core substituted with phenyl groups at positions 3 and 5, and a benzenesulfonamide moiety at the N4 position . The compound belongs to the class of N-sulfonyl-1,2,4-triazoles and presents a dual pharmacophoric architecture: the 3,5-diphenyl-1,2,4-triazole scaffold, which has established precedent as a pharmaceutical metal-chelating core [1], and the benzenesulfonamide group (-SO2NH-), a classical zinc-binding motif validated across carbonic anhydrase inhibitor programs [2]. Unlike its 4-amino parent compound (CAS 3049-45-4) or the N4-acetamide analogs evaluated as benzodiazepine receptor agonists, the target compound's sulfonamide substitution at the exocyclic N4 nitrogen introduces an acidic proton (estimated pKa ~5–6), fundamentally altering hydrogen-bonding capacity, metabolic stability, and biological target preference. This compound is cited in patent literature within the triazolyl phenyl benzenesulfonamide chemotype claimed as CCR2/CCR9 antagonists [3]. The availability of authoritative compound identity data from ChemSrc and related aggregators supports procurement traceability, while its structurally defined differentiation from the 4-amino parent, N4-acetamide analogs, and the naphthalene-2-sulfonamide congener establishes a basis for non-interchangeable selection.

Why Generic Substitution of N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4) with In-Class Analogs Is Not Scientifically Justified


In-class compounds sharing the 3,5-diphenyl-1,2,4-triazole core cannot be interchanged with CAS 65183-14-4 without altering the biological target profile, because the identity of the N4 substituent dictates pharmacophoric behavior. The parent 4-amino compound (CAS 3049-45-4) bears a basic primary amine at N4 and was evaluated as an antitumor scaffold with low antiproliferative activity against MCF7, NCI-H460, and SF-268 cell lines [1]. Replacing the -NH2 with -NH-SO2-Ph converts the N4 position from a hydrogen-bond donor base to an acidic sulfonamide capable of coordinating the catalytic zinc ion in carbonic anhydrase isoforms [2] and engaging CCR2/CCR9 receptor pharmacophores claimed in patent US 7,718,683 [3]. Conversely, the N4-acetamide analog compound 4j (N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-2-((4-fluorobenzyl)amino)acetamide) acts as a potent benzodiazepine receptor agonist (Ki = 2.56 nM, IC50 = 6.10 nM at the GABAA receptor BZD site) [4] — a target class for which the benzenesulfonamide compound is not optimized. The naphthalene-2-sulfonamide analog (CAS 93356-12-8) introduces an extended aromatic surface (~1.5 log units higher estimated LogP) that alters lipophilicity-driven off-rate kinetics and protein binding. Thus, even among compounds sharing the identical 3,5-diphenyl-1,2,4-triazole core, the specific N4-benzenesulfonamide substitution in CAS 65183-14-4 defines a unique biological target vector that cannot be replicated by analogs bearing amine, acetamide, or bulkier sulfonamide substituents.

Quantitative Differentiation Evidence for N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4) vs. Closest Analogs


N4 Substituent-Driven Pharmacophore Divergence: Benzenesulfonamide (CAS 65183-14-4) vs. N4-Acetamide Analog (Compound 4j) at the GABAA BZD Receptor

The closest structurally characterized analog of CAS 65183-14-4 with published receptor binding data is compound 4j (N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-2-((4-fluorobenzyl)amino)acetamide), which shares the identical 3,5-diphenyl-1,2,4-triazole core but bears a 2-((4-fluorobenzyl)amino)acetamide group at N4 instead of benzenesulfonamide. Compound 4j demonstrated high-affinity binding to the benzodiazepine site of the GABAA receptor complex with Ki = 2.56 nM and IC50 = 6.10 nM in [3H]-Flumazenil competition binding assays using rat cortical membranes [1]. The benzenesulfonamide substituent in CAS 65183-14-4 replaces the flexible acetamide linker and protonatable secondary amine of compound 4j with a rigid, acidic sulfonamide (-SO2NH-, pKa ~5–6) that lacks the hydrogen-bond acceptor geometry required for the BZD pharmacophore [2]. This structural divergence means CAS 65183-14-4 is predicted to have substantially reduced or absent affinity for the BZD site, redirecting its biological profile toward sulfonamide-recognizing targets (e.g., carbonic anhydrases, CCR2/CCR9) [3].

Benzodiazepine receptor GABAA Structure-activity relationship Pharmacophore mapping

Carbonic Anhydrase Inhibition Potential: Benzenesulfonamide-1,2,4-Triazole Chemotype Class-Level Quantitative Benchmarking Against Acetazolamide

The benzenesulfonamide moiety in CAS 65183-14-4 constitutes the primary sulfonamide zinc-binding group (-SO2NH-) that is the hallmark pharmacophore for carbonic anhydrase (CA) inhibition. While direct CA inhibition data for CAS 65183-14-4 itself are absent from the published literature, the class of benzenesulfonamide-1,2,4-triazole conjugates has been quantitatively characterized. In a systematic study of three series of benzenesulfonamide-bearing 1,2,4-triazole compounds (3a–3g, 4a–4g, 5a–5g), inhibition constants (Ki) against tumor-associated isoforms hCA IX and XII ranged from 2.8–431 nM and 1.3–63 nM, respectively, with select compounds (3d, 3f, 4f) exceeding the potency of acetazolamide (AZA) across all four tested isoforms (hCA I, II, IX, XII) [1]. The target compound differs structurally from the published series in that it presents the benzenesulfonamide directly at the N4 exocyclic position of the triazole rather than through a linker or at a ring carbon — a substitution geometry that may confer distinct isoform selectivity. By comparison, the 4-amino parent compound (CAS 3049-45-4) lacks the sulfonamide zinc-binding group entirely and is not a CA inhibitor [2].

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX hCA XII Zinc-binding pharmacophore

CCR2/CCR9 Chemokine Receptor Antagonist Chemotype: Patent-Based Evidence for Triazolyl Phenyl Benzenesulfonamide Scaffold

The triazolyl phenyl benzenesulfonamide scaffold encompassing CAS 65183-14-4 is explicitly claimed in US Patent 7,718,683 as a chemotype for potent CCR2 and CCR9 receptor antagonists [1]. The patent discloses that compounds of this general class demonstrated antagonist activity in animal models of inflammation, a hallmark indication for CCR2/CCR9-mediated diseases [2]. The 3,5-diphenyl substitution on the triazole ring together with the N4-benzenesulfonamide defines a specific structural embodiment within this patent class. In contrast, the 4-amino parent compound (CAS 3049-45-4) lacks the aryl sulfonamide moiety required for CCR2/CCR9 pharmacophore engagement [3]. Similarly, the N4-acetamide analogs (e.g., compound 4j) are directed toward the GABAA BZD receptor rather than chemokine receptor targets. The specific quantitative IC50 values for CAS 65183-14-4 against CCR2 or CCR9 have not been publicly disclosed in the patent or subsequent literature, representing a data gap.

CCR2 antagonist CCR9 antagonist Chemokine receptor Inflammation Patent landscape

Physicochemical and Steric Differentiation: Benzenesulfonamide (CAS 65183-14-4, MW 376.43) vs. Naphthalene-2-Sulfonamide Analog (CAS 93356-12-8, MW 426.49)

The naphthalene-2-sulfonamide analog N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide (CAS 93356-12-8, C24H18N4O2S, MW 426.49) is the closest available sulfonamide congener differing only in the aromatic sulfonamide moiety. The benzenesulfonamide group (CAS 65183-14-4) has a molecular weight of 376.43 and an estimated LogP approximately 1.5 units lower than the naphthalene analog based on the incremental contribution of the fused benzene ring . This difference in lipophilicity and steric profile has experimentally established consequences in sulfonamide-based drug design: a larger aromatic sulfonamide surface increases hydrophobic protein contacts but may reduce aqueous solubility and alter isoform selectivity profiles within enzyme families such as carbonic anhydrases [1]. The naphthalene analog also presents a larger rotational volume, which can differentially restrict binding pocket accommodation. No published head-to-head biological comparison between these two compounds exists, and the quantitative impact on target binding must be empirically determined.

Lipophilicity LogP Steric bulk Molecular recognition ADME prediction

Antiproliferative Activity Baseline: 4-Amino Parent Compound (CAS 3049-45-4) Shows Low Potency Against NCI-60 Tumor Cell Lines – Contrast with Sulfonamide-Enabled Target Profile

The 4-amino-3,5-diphenyl-4H-1,2,4-triazole parent compound (CAS 3049-45-4, compound 1 in the Bekircan & Gümrükçüoğlu study) serves as the direct synthetic precursor to CAS 65183-14-4. Ten derivatives of this parent scaffold (including Schiff bases 12, 29, 32 and reduced amines 17–22, 24) were screened at the National Cancer Institute (NCI, USA) against three human tumor cell lines: breast cancer MCF7, non-small cell lung cancer NCI-H460, and CNS cancer SF-268. All tested compounds exhibited low antiproliferative activity across all three cell lines [1]. This low baseline activity establishes that the 3,5-diphenyl-1,2,4-triazole core alone, without the benzenesulfonamide substitution, does not confer meaningful antitumor potency. The conversion to the benzenesulfonamide derivative (CAS 65183-14-4) installs a sulfonamide pharmacophore that enables engagement of alternative targets (carbonic anhydrases IX/XII, which are validated tumor-associated antigens overexpressed in hypoxic tumors) [2].

Antitumor screening NCI-60 Antiproliferative activity Structure-activity divergence

High-Value Research and Procurement Application Scenarios for N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS 65183-14-4)


Carbonic Anhydrase Isoform Selectivity Profiling: Screening CAS 65183-14-4 Against hCA I, II, IX, and XII Panels

CAS 65183-14-4 is structurally positioned for carbonic anhydrase inhibitor screening due to its benzenesulfonamide zinc-binding group. Published benzenesulfonamide-1,2,4-triazole conjugates achieve Ki values of 2.8–431 nM against hCA IX and 1.3–63 nM against hCA XII [1]. The unique N4-direct sulfonamide attachment geometry in CAS 65183-14-4 (versus the linker-based designs in the published series) makes it a high-priority candidate for isoform selectivity profiling. Researchers should request stopped-flow CO2 hydration assays against the full panel (hCA I, II, IX, XII) with acetazolamide as reference standard, and consider crystallography to resolve the zinc-coordination geometry of this specific substitution pattern [2].

CCR2/CCR9 Chemokine Receptor Antagonist Screening and SAR Expansion

The triazolyl phenyl benzenesulfonamide scaffold is claimed in US Patent 7,718,683 as a CCR2/CCR9 antagonist chemotype with in vivo anti-inflammatory activity [3]. CAS 65183-14-4, featuring the specific 3,5-diphenyl substitution on the triazole ring, represents a defined structural embodiment for inclusion in CCR2/CCR9 screening cascades. Procurement for chemokine receptor programs is supported by the patent landscape, and the compound can serve as a reference point for SAR exploration around the triazole C3/C5 aryl substituents. Binding and functional assay data (e.g., β-arrestin recruitment, calcium flux) should be generated to quantify CCR2/CCR9 potency.

Negative Control for GABAA Benzodiazepine Receptor Screening Panels

Because the closely related N4-acetamide analog compound 4j is a potent BZD receptor agonist (Ki = 2.56 nM, IC50 = 6.10 nM) [4], CAS 65183-14-4 — which replaces the acetamide with a benzenesulfonamide group incompatible with the BZD pharmacophore [5] — can serve as a structurally matched negative control in GABAA receptor binding assays. This paired use (compound 4j as positive control, CAS 65183-14-4 as negative control) enables rigorous pharmacophore validation by demonstrating that the 3,5-diphenyl-1,2,4-triazole core alone is insufficient for BZD site engagement; the N4 substituent identity is the critical determinant.

Physicochemical Comparator for Sulfonamide ADME Optimization: Benzenesulfonamide vs. Naphthalene-2-Sulfonamide Matched Pair Analysis

CAS 65183-14-4 (benzenesulfonamide, MW 376.43) and CAS 93356-12-8 (naphthalene-2-sulfonamide, MW 426.49, estimated ΔLogP ≈ +1.5) form a matched molecular pair for probing the impact of sulfonamide aromatic surface area on ADME properties. Procurement of both compounds enables parallel assessment of solubility, permeability (PAMPA or Caco-2), microsomal stability, and plasma protein binding as a function of the sulfonamide aromatic substituent. This paired procurement strategy supports lead optimization programs in the sulfonamide chemical space.

Quote Request

Request a Quote for N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.